molecular formula C11H6Cl2N4 B2682172 7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320417-01-4

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2682172
CAS No.: 320417-01-4
M. Wt: 265.1
InChI Key: VXIOVAGKZKUPKN-UHFFFAOYSA-N
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Description

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of interest in medicinal chemistry research, built on the versatile [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold. This high-value scaffold is recognized for its wide range of potential biological activities and is considered a privileged structure in drug discovery . The TP core is isoelectronic with purine, allowing it to function as a bio-isostere in the design of novel bioactive molecules, including kinase inhibitors . Specific TP derivatives have been investigated as anticonvulsant agents, with studies showing that compounds like 6d act as agonists at the benzodiazepine (BZD) binding site on GABA A receptors, demonstrating potent activity in maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models . Beyond central nervous system targets, the TP scaffold has shown promise in anticancer research. Derivatives have been identified that inhibit tubulin polymerization, act as Lysine-Specific Demethylase 1 (LSD1) inhibitors, and suppress cancer cell proliferation by modulating the ERK signaling pathway . Furthermore, TP-based compounds are being explored as inhibitors of protein-protein interactions, such as in the influenza virus RNA-dependent RNA polymerase (RdRP), highlighting their potential in antiviral development . The specific substitution pattern of this compound, featuring a 2,4-dichlorophenyl group at the 7-position, marks it as a key synthetic intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop and optimize novel analogs targeting a variety of therapeutic areas. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-1-2-8(9(13)5-7)10-3-4-14-11-15-6-16-17(10)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIOVAGKZKUPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction under mild conditions and solvent-free environment .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of scalable microwave-assisted synthesis and heterogeneous catalysis with magnetic nanoparticles suggests potential routes for large-scale production. These methods offer advantages such as reduced reaction times, higher yields, and easier catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Microwave Irradiation: Used for catalyst-free synthesis.

    Schiff Base Zinc (II) Complex: Used as a catalyst for solvent-free reactions.

    Nucleophiles: For substitution and condensation reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines and condensed heterocyclic systems, which can exhibit diverse biological activities.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H8Cl2N4
  • Molecular Weight : 309.12 g/mol
  • CAS Number : 320417-01-4

The compound features a triazolo-pyrimidine structure which is known for its ability to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that 7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 4 μmol/L against certain strains, indicating potent activity compared to standard antibiotics like cefotaxime .
  • The compound's structural features contribute to its activity; the presence of electron-withdrawing groups enhances its interaction with bacterial targets.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines:

  • In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells such as K562 and MCF-7 .
  • The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Antiviral Activity

Recent investigations have explored the potential of this compound in antiviral applications:

  • Research focusing on influenza A virus polymerase has identified that derivatives can target the PA-PB1 interface, which is crucial for viral replication. This suggests a potential role in developing antiviral therapies .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivityMIC values as low as 4 μmol/L against Staphylococcus aureus.
Anticancer ActivityInduced apoptosis in K562 and MCF-7 cell lines; effective in blocking proliferation.
Antiviral ActivityTargeted influenza A virus polymerase with promising inhibition results.

Mechanism of Action

The mechanism of action of 7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell proliferation . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to its inhibitory effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chlorine and bromine substituents improve metabolic stability and receptor binding. For example, 3e and 5f show anticonvulsant activity due to enhanced CNS penetration .

Alkoxy and Phenoxy Derivatives

Compound Substituent Melting Point (°C) Yield (%) Activity Profile
7-(2-Methoxyphenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (5j ) 2-methoxyphenoxy 166–168 43.5 Moderate anticonvulsant (ED₅₀ > 50 mg/kg)
7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 4-methoxyphenyl N/A N/A Dual glucokinase activator and DPP-4 inhibitor
7-(4-Propoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (6a ) 4-propoxy 112–114 61.2 Antibacterial (MIC = 8 µg/mL)

Key Observations :

  • Alkoxy Chains : Longer chains (e.g., propoxy in 6a ) increase hydrophobicity, favoring membrane interaction in antibacterial activity .
  • Methoxy Groups : Electron-donating methoxy substituents (e.g., 5j ) reduce anticonvulsant efficacy compared to halogenated analogues, likely due to decreased electrophilicity .

Heterocyclic and Hybrid Derivatives

Compound Substituent Melting Point (°C) Yield (%) Activity Profile
7-(1-Methyl-1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine (H11 ) 1-methylindole 159–160 47 Anticancer (IC₅₀ = 1.2 µM)
7-(3-Pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9b ) 3-pyrrolyl N/A 65 Unreported (structural novelty)
5-(Thiophen-2-yl)-7-(2,4-dichlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine thiophene + dichlorophenyl N/A N/A Antifungal (62% inhibition at 50 µg/mL)

Key Observations :

  • Indole and Pyrrole : Nitrogen-rich heterocycles (e.g., H11 ) enhance DNA intercalation or kinase inhibition, relevant in oncology .
  • Hybrid Structures : Combining dichlorophenyl with thiophene (e.g., CID 4358907) broadens bioactivity, likely due to synergistic electronic effects .

Biological Activity

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyrimidine structure with a dichlorophenyl substituent at the 7-position. This unique arrangement contributes to its distinct biological properties and potential therapeutic applications.

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class often exhibit their biological effects through several key mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK2, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound affects the ERK signaling pathway, which is vital for cell proliferation and survival. Inhibition of this pathway results in decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2 .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through the regulation of apoptosis-related proteins .

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.
  • IC50 Values : One notable derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell Line IC50 (μM) Comparison Drug Comparison Drug IC50 (μM)
MGC-8039.475-FU~10
HCT-1169.585-FU~10
MCF-713.15-FU~10

Other Biological Activities

Beyond its anticancer properties, compounds similar to this compound have also shown:

  • Antibacterial Activity : Certain derivatives demonstrate effectiveness against various bacterial strains.
  • Antiviral Activity : Some studies have indicated potential antiviral properties against specific viruses.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Study on ERK Pathway Inhibition : A recent study showed that a derivative significantly inhibited the ERK pathway in MGC-803 cells, leading to reduced cell proliferation and increased apoptosis rates. The study concluded that targeting this pathway could be a viable strategy for developing new anticancer therapies .
  • Tubulin Polymerization Inhibition : Another investigation revealed that derivatives of this compound could inhibit tubulin polymerization more effectively than established drugs like Combretastatin A-4 (CA-4), suggesting a novel mechanism for anticancer activity through disruption of microtubule dynamics .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics that enhance their therapeutic potential. These profiles are critical for understanding how the compound behaves in biological systems and its overall efficacy as an anticancer agent.

Q & A

Q. What are the standard protocols for synthesizing 7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

The compound is typically synthesized via a three-component reaction involving aldehydes, β-dicarbonyl compounds, and 3-amino-1,2,4-triazole derivatives. For example, a microwave-assisted method uses 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in dimethylformamide (DMF) under reflux, followed by cooling and crystallization in ethanol. Yields range from 40–60%, with purity confirmed by melting point analysis (205–207°C) and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How can spectroscopic methods (NMR, IR) validate the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.50–7.67 ppm for dichlorophenyl), pyrimidine-H (δ 7.22 ppm), and triazole-H (δ 8.55 ppm) .
  • IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3200 cm⁻¹ (N-H deformation) confirm the triazolo-pyrimidine core. The absence of carbonyl stretches (e.g., 1700 cm⁻¹) ensures cyclization completion .

Q. What crystallization techniques ensure high-purity isolation?

Slow evaporation of ethanol or methanol solutions at 4°C produces well-defined crystals. X-ray diffraction (XRD) confirms the planar triazolo-pyrimidine core and dichlorophenyl substitution pattern. For example, a monoclinic crystal system with space group P2₁/c was reported for structurally analogous compounds .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculates heats of formation (HOF) to assess energetic potential (e.g., detonation velocity). Molecular dynamics simulations model interactions with biological targets, such as microtubules in neurodegenerative disease studies. These methods guide synthetic prioritization by linking electronic properties (e.g., HOMO-LUMO gaps) to bioactivity .

Q. What experimental designs resolve contradictions in biological activity data?

Conflicting antimicrobial results (e.g., narrow-spectrum vs. broad-spectrum activity) are addressed via:

  • Dose-response assays : Determine minimum inhibitory concentrations (MICs) against Enterococcus faecium using broth microdilution.
  • Macromolecular synthesis inhibition : Radiolabeled precursor incorporation (e.g., ³H-uridine for RNA synthesis) identifies specific cellular targets .

Q. How are structure-activity relationships (SAR) optimized for microtubule-targeting applications?

Substitutions at C-5 and C-7 positions modulate potency. For example:

  • C-5 trifluoromethyl groups enhance binding to β-tubulin (IC₅₀ = 0.2 μM).
  • C-7 azocane rings improve blood-brain barrier penetration for tauopathy models. SAR is validated via competitive binding assays with colchicine .

Q. What strategies improve synthetic yields in multistep reactions?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 20 minutes, improving yields by 15–20%.
  • Additive optimization : Catalytic p-toluenesulfonic acid (10 mol%) accelerates cyclization in DMF, minimizing byproducts .

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